Ethyl 4-benzamidobenzoate is classified as an organic compound with the molecular formula . It belongs to the category of benzoate esters and amides, specifically characterized by the presence of both an ester functional group (ethyl ester) and an amide functional group (benzamide). This compound is often utilized in pharmaceutical chemistry due to its potential biological activities and applications.
The synthesis of ethyl 4-benzamidobenzoate can be achieved through several methods. One effective route involves the reaction of ethyl 4-aminobenzoate with benzoyl chloride or benzoic acid under controlled conditions. The general procedure is as follows:
This method yields ethyl 4-benzamidobenzoate with good purity and yield .
The molecular structure of ethyl 4-benzamidobenzoate features a central benzene ring attached to an amide group and an ethoxy group. The key structural characteristics include:
Crystallographic studies have shown that the compound forms stable structures with specific hydrogen bonding patterns that contribute to its physical properties .
Ethyl 4-benzamidobenzoate participates in various chemical reactions typical for esters and amides:
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activities .
The mechanism of action for ethyl 4-benzamidobenzoate primarily relates to its potential use as a local anesthetic. It is hypothesized that the compound interacts with sodium channels in nerve membranes, inhibiting nerve impulse propagation:
Research indicates that structural modifications can enhance its efficacy and reduce toxicity .
Ethyl 4-benzamidobenzoate exhibits several notable physical and chemical properties:
These properties are crucial for understanding its behavior in different environments and applications .
Ethyl 4-benzamidobenzoate finds various applications in scientific research and industry:
The synthesis of Ethyl 4-benzamidobenzoate emerged from classical acylation and esterification methodologies developed in the mid-20th century. Its significance grew with the exploration of benzamide derivatives as bioactive cores. The compound is typically prepared via a two-step sequence:
Benzoyl Chloride Derivative | Step 1 Yield | Ethyl Ester Yield | Melting Point (°C) |
---|---|---|---|
Unsubstituted (parent) | 85% | 60% | 95–97 |
4-Chloro | 75% | 63% | 96–97 |
4-Methoxy | 60% | 58% | 105–106 |
4-Fluoro | 80% | 65% | 90–92 |
4-Methyl | 80% | 65% | 99–100 |
Early pharmacological interest arose from observations that substituted benzamides exhibit bioactivity, such as tubulin inhibition in glioblastoma cells [3]. Ethyl 4-benzamidobenzoate’s ester group enhances cell membrane permeability compared to carboxylic acid precursors, making it a preferred intermediate for in vitro assays. Its crystallinity and stability facilitate purification and characterization—key factors in its adoption for high-throughput medicinal chemistry.
Ethyl 4-benzamidobenzoate serves as a critical precursor for hydrazide-based sEH inhibitors. Soluble epoxide hydrolase metabolizes anti-inflammatory epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into less active diols. Inhibiting sEH prolongs EpFA activity, offering therapeutic potential for hypertension, inflammation, and neurodegenerative disorders [6] [9]. Key applications include:
Bioavailability Enhancement: Unlike urea-based sEH inhibitors (e.g., AUDA), which suffer from poor solubility, hydrazide derivatives incorporating Ethyl 4-benzamidobenzoate exhibit improved logP values (1.8–2.5) and aqueous solubility (>0.1 mg/mL), addressing key pharmacokinetic limitations [2] [6].
Table 2: Structure-Activity Relationship (SAR) of Key sEH Inhibitors Derived from Ethyl 4-Benzamidobenzoate
R Group on Benzamide | Terminal Pharmacophore (L2/P3) | sEH Inhibition (%) | LogP |
---|---|---|---|
4-Cl | Oxobutanoic acid | 72% | 2.1 |
H (unsubstituted) | Oxobutanoic acid | 58% | 1.9 |
4-OCH₃ | Benzoic acid | 51% | 2.3 |
4-CH₃ | Oxobutanoic acid | 65% | 2.0 |
Recent studies highlight its utility in synthesizing next-generation sEH inhibitors (e.g., EC5026), now in clinical trials for Alzheimer’s disease and vascular inflammation [6] [9]. These inhibitors leverage the scaffold’s modularity to optimize target binding and metabolic stability.
Ethyl 4-benzamidobenzoate belongs to two privileged medicinal chemistry classes:
Antimicrotubule agents disrupting glioblastoma cell division [3].The 4-benzamidobenzoate substructure contributes to these activities by enabling planar stacking interactions with biological targets.
Benzoate Esters: These lipophilic motifs enhance blood-brain barrier penetration. Applications include:
Prodrug components (e.g., aspirin derivatives), where ester hydrolysis enables controlled drug release [4] [10].Ethyl 4-benzamidobenzoate’s ester group balances lipophilicity and hydrolytic stability, making it suitable for CNS-targeted therapeutics.
Table 3: Functional Roles of Key Groups in Ethyl 4-Benzamidobenzoate
Functional Group | Role in Drug Design | Example Pharmacophore |
---|---|---|
Benzamide (C₆H₅C(O)NH⁻) | Hydrogen-bond acceptor/donor; binds tyrosine/aspartate in enzymes (e.g., sEH) | Primary pharmacophore (P1) |
Ethyl Benzoate (C₆H₅COOEt) | Enhances membrane permeability; modulates logP (experimental: ~2.6) | Prodrug/latent carboxylic acid |
Para-Substitution (Ar⁻X) | Tunes electronic properties and target affinity (e.g., 4-Cl boosts sEH inhibition) | Secondary pharmacophore (P2) |
Structural analyses confirm that the para-orientation of the benzamido and ester groups minimizes steric hindrance, facilitating optimal target engagement. This geometric advantage underpins its utility as a template for anticancer and anti-inflammatory agents [3] [8].
Concluding Remarks
Ethyl 4-benzamidobenzoate exemplifies the strategic value of hybrid ester-amide scaffolds in medicinal chemistry. Its synthesis leverages robust, scalable methods, while its bifunctional architecture enables rational drug design—particularly for sEH inhibitors and microtubule-targeting agents. Future research will likely expand its applications into new therapeutic areas, including neurodegenerative disease and sustainable materials.
Compound Name | CAS Number | Therapeutic Area |
---|---|---|
Ethyl 4-benzamidobenzoate | 736-40-3 | Intermediate for sEH inhibitors |
4-(4-Chlorobenzamido)benzoic acid | Not provided | sEH inhibitor precursor |
EC5026 | Not provided | sEH inhibitor (clinical stage) |
Ethyl benzoate | 93-89-0 | Flavoring agent |
AUDA (12-(3-Adamantan-1-yl-ureido)-dodecanoic acid) | Not provided | Reference sEH inhibitor |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: